

NLG802: A Technical Guide to Reversing Immune Suppression via the IDO1 Pathway

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NLG802 is an innovative, orally bioavailable prodrug of indoximod, a potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The IDO1 pathway is a critical mechanism of immune suppression exploited by tumors to evade immune surveillance. By metabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. **NLG802** is designed to overcome the pharmacokinetic limitations of indoximod, delivering higher systemic exposure of the active compound. This guide provides a comprehensive technical overview of **NLG802**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies.

Introduction: The IDO1 Pathway and Immune Evasion

The immune system plays a crucial role in identifying and eliminating malignant cells.[1] However, tumors have developed various strategies to evade immune destruction. One such strategy is the upregulation of the IDO1 enzyme.[2][3] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2] This enzymatic activity has profound immunosuppressive effects through two primary mechanisms:



- Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and activation of effector immune cells, particularly T lymphocytes.[2]
- Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites
 actively promotes the differentiation and function of regulatory T cells (Tregs), which
 suppress the activity of other immune cells.

This creates a tolerogenic tumor microenvironment that protects the tumor from immune attack. **NLG802**, by inhibiting IDO1, aims to reverse this immunosuppressive state and restore antitumor immunity.

NLG802: Mechanism of Action

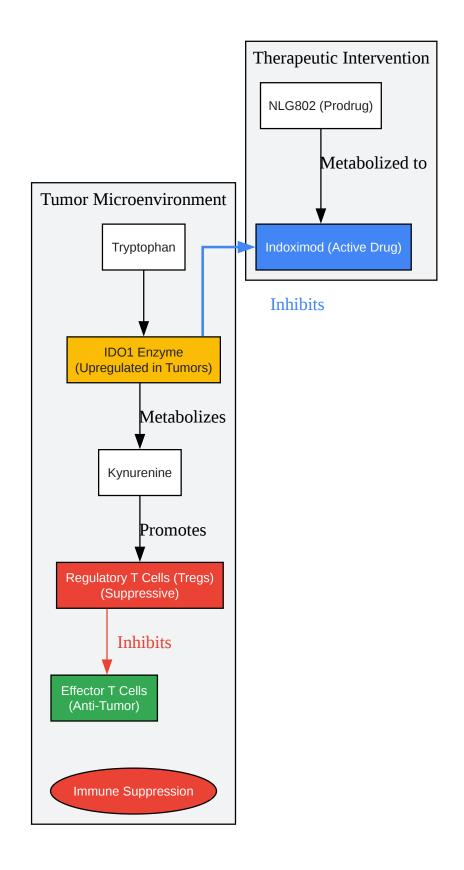
NLG802 is a prodrug of indoximod, meaning it is an inactive precursor that is converted into the active drug, indoximod, within the body. This prodrug strategy was developed to enhance the oral bioavailability and systemic exposure of indoximod.

The core mechanism of action of **NLG802** is the inhibition of the IDO1 enzyme by its active metabolite, indoximod. By blocking IDO1, indoximod prevents the conversion of tryptophan to kynurenine. This leads to:

- Increased Tryptophan Levels: Restoring local tryptophan concentrations, which supports the proliferation and activation of effector immune cells such as T cells and Natural Killer (NK) cells.
- Decreased Kynurenine Levels: Reducing the levels of immunosuppressive kynurenine metabolites, thereby diminishing the activity of regulatory T cells (Tregs).

The net effect is a shift in the tumor microenvironment from an immunosuppressive to an immunogenic state, facilitating a robust anti-tumor immune response.





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NLG802 Mechanism of Action



Quantitative Data Preclinical Pharmacokinetics

Preclinical studies in animal models demonstrated the superior pharmacokinetic profile of **NLG802** compared to indoximod.

Parameter	Species	Fold Increase with NLG802 (vs. molar equivalent of Indoximod)	Reference
Indoximod Exposure (Plasma Concentration)	Rat	~2-fold	
Indoximod Exposure (Plasma Concentration)	Monkey	~5-fold	

Phase 1a Clinical Trial Pharmacokinetics

A Phase 1a dose-escalation study in patients with recurrent advanced solid malignancies confirmed the enhanced pharmacokinetic properties of **NLG802** in humans.

Dose Cohort (BID)	Comparison	Fold Increase in Cmax and AUC of Indoximod	Reference
180 mg	Single Dose vs. Molar Equivalent of Indoximod	4-fold	
363 mg	Continuous Dosing vs. Molar Equivalent of Indoximod	4 to 5.5-fold	•
726 mg			-



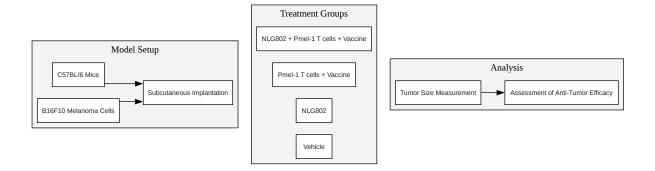
BID: twice daily

Experimental Protocols Preclinical B16F10 Melanoma Model

A preclinical study evaluated the anti-tumor efficacy of **NLG802** in a syngeneic mouse model of melanoma.

- Cell Line: B16F10 murine melanoma cells.
- Animal Model: C57BL/6 mice.
- Tumor Implantation: Mice were subcutaneously injected with B16F10 cells to establish tumors.
- Treatment Groups:
 - Vehicle control
 - NLG802
 - Pmel-1 T cells + vaccination (cognate hgp100 peptide plus CpG-1826 in IFA)
 - NLG802 + Pmel-1 T cells + vaccination
- Administration: NLG802 was administered orally.
- Endpoints: Tumor size was measured to assess anti-tumor response.
- Key Findings: Administration of NLG802 markedly enhanced the anti-tumor responses of naïve, resting pmel-1 cells to vaccination, resulting in significant tumor size reduction.





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Preclinical B16F10 Melanoma Model Workflow

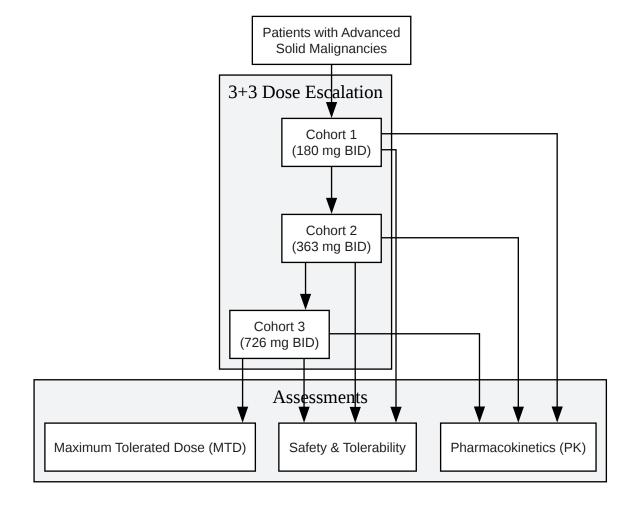
Phase 1a Clinical Trial

A Phase 1a clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **NLG802** in patients with advanced solid tumors.

- Study Design: Open-label, standard 3+3 dose-escalation study.
- Patient Population: Patients with recurrent advanced solid malignancies.
- Dose Escalation Cohorts:
 - 180 mg BID
 - 363 mg BID
 - o 726 mg BID
- Primary Objectives:



- To assess the safety and tolerability of NLG802.
- To determine the maximum tolerated dose (MTD).
- To evaluate the pharmacokinetic properties of NLG802.
- Pharmacokinetic Sampling: Blood samples were collected at various time points after single and multiple doses to determine the plasma concentrations of indoximod.
- Key Findings: NLG802 was well-tolerated with no unexpected safety signals. The MTD was
 not reached in the reported cohorts. Pharmacokinetic analysis revealed a significant
 increase in indoximod exposure compared to molar equivalent doses of indoximod.



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Phase 1a Clinical Trial Design



Conclusion

NLG802 represents a promising advancement in the field of cancer immunotherapy. By effectively delivering higher concentrations of the IDO1 inhibitor indoximod, **NLG802** has the potential to more potently reverse tumor-induced immune suppression. The favorable pharmacokinetic and safety profile observed in early clinical studies, coupled with encouraging preclinical efficacy data, provides a strong rationale for the continued development of **NLG802** in combination with other immunotherapies and standard-of-care treatments for a variety of solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

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